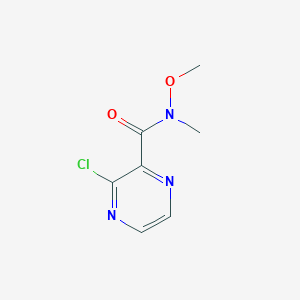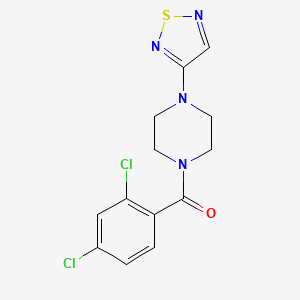![molecular formula C12H20ClNO5S B2867582 Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2137746-17-7](/img/structure/B2867582.png)
Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the CAS Number: 2137746-17-7 . It has a molecular weight of 325.81 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It appears as a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-6-12(7-14)4-9(18-8-12)5-20(13,16)17/h9H,4-8H2,1-3H3 . This code provides a specific description of the molecular structure, including the arrangement of the atoms and the bonding between them.Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It’s stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have access to.Wissenschaftliche Forschungsanwendungen
Photochemical and Thermal Rearrangement
Research on compounds like spirooxaziridines, which share structural similarities with the specified compound, demonstrates the potential for photochemical and thermal rearrangements. For instance, the irradiation of a spirooxaziridine led to a specific lactam through a process that supports the stereoelectronic theory in chemical reactions. This highlights the utility of such compounds in studying the effects of light and heat on chemical structures, providing insights into reaction mechanisms and stereochemical outcomes (Lattes et al., 1982).
Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of cyclic amino acid esters, akin to "Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate", showcase their application in the development of novel organic compounds. Through processes like intramolecular lactonization and characterization techniques such as NMR spectroscopy and X-ray diffraction, these studies contribute to the field of organic chemistry by expanding the repertoire of synthetic methodologies and understanding of molecular architectures (Moriguchi et al., 2014).
Spirocyclic Compound Synthesis
Research involving the synthesis of spirocyclic compounds, including those with oxotetrahydrofuran structures, illustrates the relevance of compounds like "this compound" in synthesizing biologically active heterocyclic compounds. These studies are crucial for the pharmaceutical industry, as they pave the way for the development of new drugs with potential therapeutic applications (Moskalenko & Boev, 2012).
Conformationally Restricted Pseudopeptides
The synthesis and conformational analysis of spiro-lactams reveal their potential as pseudopeptide mimetics, which could be structurally related to "this compound". These compounds are used in peptide synthesis to mimic specific peptide sequences, contributing to the development of peptide-based therapeutics and the study of protein-protein interactions, which are fundamental in understanding biological processes and designing drugs (Fernandez et al., 2002).
Environmental Biodegradation
While not directly related to "this compound," research on the biodegradation of gasoline oxygenates like methyl tert-butyl ether (MTBE) provides insights into the environmental fate of complex organic compounds. Understanding the microbial degradation pathways of such substances can inform environmental pollution mitigation strategies and the design of more eco-friendly chemical compounds (Suflita & Mormile, 1993).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it’s corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
tert-butyl 7-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-6-12(7-14)4-9(18-8-12)5-20(13,16)17/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBZIDOKXLXXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867499.png)
![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)


![1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2867504.png)

![(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2867507.png)
![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)
![N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2867509.png)
![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)
![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)
![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2867520.png)
